Methyl 4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]benzoate
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Overview
Description
“Methyl 4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]benzoate” is a chemical compound with the molecular formula C18H13N3O3S2 . It belongs to the class of compounds known as thiazolothiazoles . Thiazolothiazoles have gained attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure . They have remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .
Synthesis Analysis
The synthesis of thiazolothiazoles involves various methodologies . A classical method for the synthesis of heterocyclic moiety based on thiazolo [4,5- d] thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl- [1,3]thiazolo [4,5- d ] [1,3]thiazole . The reaction is carried out using aqueous potassium ferricyanide as an oxidant . Further N -methylation and condensation with aldehydes gives conjugated products .Scientific Research Applications
Antitumor and Antifilarial Applications
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound structurally similar to the one , has been synthesized and evaluated for its ability to inhibit leukemia cell proliferation and its in vivo antifilarial activity against adult worms of Acanthocheilonema viteae. Mitotic blocking was identified as its primary mechanism of cytotoxic activity, indicating its potential application in antitumor therapies (Kumar et al., 1993).
Crystal Engineering and Phase Transition
Another research application involves the use of pressure in crystal engineering to induce phase transitions in structures with high-Z' configurations. Methyl 2-(carbazol-9-yl)benzoate, though not the exact compound, demonstrates the potential of closely related compounds in crystallography studies (Johnstone et al., 2010).
Synthesis of Building Blocks in Drug Discovery
Derivatives of benzo[d]thiazole, including compounds with similar structures to the target molecule, have been synthesized as building blocks in drug discovery. These compounds offer possibilities for substitution at various positions, thus allowing for extensive exploration of chemical space around the molecule for potential drug development (Durcik et al., 2020).
Anticancer Activity Evaluation
Research has also focused on the synthesis and evaluation of 4-thiazolidinones containing the benzothiazole moiety for anticancer activity. Several compounds demonstrated significant activity against a range of cancer cell lines, suggesting the potential of these molecules in developing new cancer treatments (Havrylyuk et al., 2010).
Future Directions
Thiazolothiazoles have gained dramatic attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure . They are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . Therefore, the future research directions could involve exploring more applications of thiazolothiazoles in the field of organic electronics and developing new synthesis methodologies.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a broad spectrum of biological activities . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
Properties
IUPAC Name |
methyl 4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-9-19-12-7-8-13-15(14(12)25-9)26-18(20-13)21-16(22)10-3-5-11(6-4-10)17(23)24-2/h3-8H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIVOQJLGQOELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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